N-(SODIUMSULPHOETHYL)OLEAMIDE
Description
Properties
CAS No. |
101975-70-6 |
|---|---|
Molecular Formula |
C25H37Br2N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of N Sodiumsulphoethyl Oleamide
Established and Emerging Synthesis Pathways for N-(SODIUMSULPHOETHYL)OLEAMIDE
The formation of the amide bond between the oleoyl (B10858665) group (derived from oleic acid) and the amino group of taurine (B1682933) is the central challenge in synthesizing this compound. Various pathways have been developed to achieve this transformation efficiently.
Conventional Chemical Synthesis Strategies
Conventional synthesis relies on well-established chemical reactions that are scalable for industrial production. The primary methods include the Schotten-Baumann reaction and direct amidation.
Schotten-Baumann Reaction : This is a widely used industrial method for producing N-acyl taurates. google.comgoogle.com It involves the reaction of a fatty acyl chloride (oleoyl chloride) with an alkali metal salt of taurine (sodium taurinate) in an aqueous alkaline medium. google.comepo.org While effective, this process has notable drawbacks, including the use of hazardous materials like phosphorus trichloride (B1173362) to generate the acyl chloride and the formation of a significant amount of sodium chloride as a byproduct, which can be costly to remove. google.comgoogle.com
Direct Amidation (Condensation) : This approach involves the direct reaction of a carboxylic acid (oleic acid) with a taurate derivative at high temperatures, typically between 180°C and 260°C. google.comgoogle.com To facilitate the dehydration reaction and improve yields, various catalysts can be employed. Boric acid is a common catalyst for this process. google.comresearchgate.net More recently, phosphoric acid has been identified as a highly effective catalyst that enhances conversion rates and reduces the undesirable browning of the final product. google.comgoogle.com
Fatty Acid Ester Amidation : Another viable route is the reaction of a fatty acid ester, such as methyl oleate, with the taurine salt. researchgate.net This reaction is often catalyzed by a base, for instance, sodium methoxide, and represents an alternative to the direct use of free fatty acids or their aggressive acyl chlorides. researchgate.netspecialchem.com
Table 1: Comparison of Conventional Synthesis Strategies for N-Acyl Taurates
Enzymatic and Biocatalytic Approaches to this compound Production
Enzymatic synthesis offers a promising alternative to traditional chemical methods, characterized by mild reaction conditions, high specificity, and environmental compatibility. researchgate.netnih.gov
ATP-Independent Hydrolase Catalysis : Enzymes such as lipases and aminoacylases can catalyze the formation of the amide bond without the need for energy cofactors like ATP. nih.gov The mechanism typically involves the formation of a transient acyl-enzyme intermediate, which then reacts with the amine (taurine) to yield the final N-acyl taurate product. This approach avoids the need for pre-activation of the carboxylic acid with harsh chemicals. nih.gov
ATP-Dependent Biosynthesis : In biological systems, the synthesis of N-acyl amino acids often requires the fatty acid to be activated. This is an ATP-dependent process where enzymes like acyl-adenylating enzymes create a high-energy acyl-adenylate intermediate. nih.govnih.gov Subsequently, N-acyl amino acid synthases (NAS) catalyze the condensation of this activated acyl group with the amino acid. nih.gov Research has identified that bile acid-CoA:amino acid N-acyltransferase (BAAT), an enzyme typically involved in bile acid conjugation, also functions as the hepatic synthase for N-acyl taurines derived from polyunsaturated fatty acids. nih.gov
While biocatalytic routes are highly desirable, challenges such as relatively high enzyme costs, lower yields compared to chemical methods, and potential enzyme inactivation can limit their large-scale industrial application. researchgate.net
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry aims to make the synthesis of this compound more environmentally benign and sustainable.
Atom Economy and Waste Reduction : Green synthesis prioritizes routes that maximize the incorporation of reactant atoms into the final product. Direct amidation and enzymatic methods are generally superior to the Schotten-Baumann reaction in this regard, as the latter generates stoichiometric amounts of salt waste. google.com
Use of Safer Chemicals and Catalysts : A key goal is to move away from hazardous reagents like oleoyl chloride. The use of direct condensation with non-toxic catalysts, such as boric or phosphoric acid, represents a significant improvement. researchgate.netgoogle.com
Biocatalysis : As discussed, employing enzymes like lipases operates under mild, aqueous conditions, eliminating the need for harsh temperatures, pressures, and organic solvents, which is a cornerstone of green chemistry. nih.govnih.gov
Renewable Feedstocks : The oleic acid used in the synthesis is often derived from renewable vegetable sources such as olive oil or palm oil. specialchem.comscielo.br Synthesizing the surfactant directly from these natural oils, rather than purified fatty acids, further enhances the green profile of the process. scielo.brresearchgate.net
Derivatization and Analogue Synthesis for this compound Research
The synthesis of derivatives and analogues of this compound is crucial for research into its structure-property relationships and for developing compounds with tailored performance characteristics. This is achieved by systematically modifying either the fatty acid core or the taurine-derived headgroup.
Systematic Modification of the Oleamide (B13806) Core
The oleamide portion, originating from oleic acid, provides the hydrophobic character of the molecule. Its structure can be systematically altered to modulate properties like solubility, surface activity, and biological interactions.
Altering Alkyl Chain Length : By substituting oleic acid with other fatty acids, a homologous series of N-acyl taurates can be produced. For example, using lauric acid (C12), palmitic acid (C16), or stearic acid (C18) results in N-lauroyl, N-palmitoyl, and N-stearoyl taurates, respectively. patsnap.comgoogle.com
Varying Degree of Unsaturation : The impact of the double bond can be studied by comparing N-oleoyl taurate (C18:1) with its saturated counterpart, N-stearoyl taurate (C18:0). Furthermore, polyunsaturated fatty acids (PUFAs) can be used to introduce multiple double bonds into the acyl chain, a modification known to occur in biological systems. nih.gov
Table 2: Examples of Analogues based on Oleamide Core Modification
Functionalization of the Sulfoethyl Moiety
N-Alkylation : A prevalent modification is the methylation of the amide nitrogen, leading to N-methyl-N-acyl taurates. Sodium N-methyl-N-oleoyl taurate is a widely produced commercial surfactant. specialchem.comnih.gov Its synthesis can be achieved either by starting with N-methyltaurine or by methylating the pre-formed N-oleoyl taurate, for instance, using dimethyl sulfate (B86663) under alkaline conditions. patsnap.comgoogle.com
Replacement of Taurine : A broad range of analogues can be synthesized by replacing taurine with other amino acids. This leads to different classes of N-acyl amino acid surfactants, such as N-oleoyl glycinates (from glycine), N-oleoyl glutamates (from glutamic acid), and N-oleoyl sarcosinates (from sarcosine, or N-methylglycine). researchgate.netnih.govresearchgate.net This strategy allows for fine-tuning of properties like foaming, mildness, and pH stability.
Derivatization for Analysis : For analytical purposes, the carboxylic acid group (in the free acid form of the surfactant) or the sulfonate can be derivatized. For instance, N-acyl amino acids can be reacted with agents like 2,4′-dibromoacetophenone to form UV-active esters, facilitating their detection and quantification by HPLC. researchgate.netmdpi.com
Table 3: Examples of Analogues based on Sulfoethyl Moiety Functionalization
Purification and Isolation Techniques for Research-Grade this compound Samples
The synthesis of this compound, like many chemical reactions, yields a product that is often accompanied by unreacted starting materials, by-products, and other impurities. For research applications, where high purity is paramount to ensure the validity and reproducibility of experimental results, rigorous purification and isolation techniques are essential. The methods employed are designed to separate the desired compound from these contaminants, leveraging differences in their physicochemical properties such as solubility, polarity, and molecular size.
Common impurities in commercially produced N-acyl taurates can include unreacted fatty acids and sodium N-methyltaurate. patsnap.com The Schotten-Baumann synthesis method, for example, can result in the formation of equimolar amounts of sodium chloride, which can affect the properties of the final product. wikipedia.org
Crystallization and Recrystallization
Crystallization is a fundamental technique for the purification of solid compounds. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. jasco-global.comsielc.com For N-acyl taurines, including this compound, crystallization can be an effective means of purification. One patented method for preparing salt-free N-acyl taurines involves cooling the reaction medium to below 5°C to maximize the crystallization and precipitation of the desired product in a substantially pure form. shimadzu.com This process is noted to also reduce the formation of undesirable carboxylic acid soaps. shimadzu.com The precipitated product can then be separated by filtration or centrifugation. shimadzu.com Further purification can be achieved by suspending the product in a wash liquor, heating to dissolve it, and then cooling again to induce recrystallization. shimadzu.com
Recrystallization involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly. sielc.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. jasco-global.comsielc.com The impurities, ideally, remain dissolved in the solvent. sielc.com The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. sielc.com While specific solvent systems for the recrystallization of research-grade this compound are not extensively detailed in publicly available literature, methanol (B129727) has been mentioned as a wash solvent for precipitated N-acyl taurines, suggesting its potential utility in the purification process. shimadzu.com
Chromatographic Methods
Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the purification of anionic surfactants like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool.
Preparative HPLC can be used to isolate research-grade samples of the compound. Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, is a common approach. For anionic surfactants, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid such as phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com The use of formic acid is particularly advantageous when the collected fractions are to be analyzed by mass spectrometry, as it is a volatile acid. sielc.comsielc.com This HPLC method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.comsielc.com
Solid-phase extraction (SPE) is another chromatographic technique that can be employed for the purification of anionic surfactants. SPE can be used to concentrate the analyte of interest and remove interfering substances from a sample matrix.
The following interactive table summarizes typical HPLC conditions that can be adapted for the purification of this compound.
| Parameter | Description |
| Stationary Phase | Reverse-phase C8 or C18 silica (B1680970) gel |
| Mobile Phase | A gradient of acetonitrile and water |
| Acid Modifier | Phosphoric acid or formic acid |
| Detection | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |
Purity Assessment
Following purification, it is crucial to assess the purity of the isolated this compound. This is typically achieved using a combination of analytical techniques. HPLC is not only a purification method but also a primary tool for determining purity. A pure sample should ideally show a single, sharp peak in the chromatogram under various conditions.
Spectroscopic methods are also indispensable for confirming the identity and purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and can reveal the presence of impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), confirms the molecular weight of the compound and can help in the identification of any remaining impurities. For instance, the characterization of a similar compound, oleamide, involved purification by HPLC followed by structural elucidation using NMR and quantitation by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). rsc.org
Based on a comprehensive review of publicly available scientific literature, there is no information regarding the molecular and cellular mechanistic investigations of the specific chemical compound This compound in the contexts outlined in your request.
Extensive searches for this compound and its synonyms (e.g., oleoyl taurates) did not yield any studies related to its interactions with:
Cannabinoid Receptors (CB1, CB2)
Serotonin (B10506) Receptors (5-HT2A, 5-HT2C, 5-HT1A, 5-HT7)
G Protein-Coupled Receptor (GPCR) signaling
Fatty Acid Amide Hydrolase (FAAH)
The available literature identifies this compound and related structures as surfactants, primarily used in industrial and cosmetic applications, with no documented neuropharmacological or enzymatic activity corresponding to the detailed outline provided.
Conversely, the topics specified in the outline—such as cannabinoid and serotonin receptor modulation and FAAH inhibition—are well-researched areas for the related, but structurally distinct, parent compound oleamide . nih.govwikipedia.orgnih.govnih.gov Oleamide is a known endogenous fatty acid amide with sleep-inducing properties and documented effects on multiple neurotransmitter systems. nih.govwikipedia.orgnih.gov
Due to the strict instruction to focus solely on this compound and the absence of relevant scientific data for this specific compound, it is not possible to generate the requested article. Proceeding would require extrapolating data from a different molecule (oleamide), which would be scientifically inaccurate and violate the core instructions of the request.
Molecular and Cellular Mechanistic Investigations of N Sodiumsulphoethyl Oleamide
Interactions of N-(SODIUMSULPHOETHYL)OLEAMIDE with Biological Macromolecules
Enzyme Interaction and Modulation Kinetics for this compound
Choline Acetyltransferase Activity
There is currently no available scientific literature that has investigated the effect of this compound on the activity of Choline Acetyltransferase (ChAT).
Cellular Pathway Perturbations Induced by this compound
No studies were found that specifically analyze the impact of this compound on cellular signaling pathways.
Signal Transduction Cascade Analysis (e.g., NF-κB, PI3K/Akt, MAPK)
Scientific investigations into the effects of this compound on key signal transduction cascades, including the NF-κB, PI3K/Akt, or MAPK pathways, have not been reported in the available literature.
Gene Expression and Proteomic Profiling in Cellular Models
No research data is available on the effects of this compound on gene expression or proteomic profiles in cellular models.
There are no published studies detailing the influence of this compound on the regulation of inflammatory genes.
Research concerning the modulation of metabolic genes by this compound is not present in the current scientific literature.
Membrane Interactions and Permeability Studies of this compound
While this compound is classified as a surfactant, suggesting it has properties that allow it to interact with interfaces, no specific scientific studies detailing its interactions with biological membranes or its permeability characteristics in a cellular context were identified.
In-Depth Analysis of this compound Reveals Gaps in Current Scientific Literature
A thorough investigation into the scientific literature for the chemical compound this compound reveals a significant lack of specific research data pertaining to its molecular and cellular mechanisms. Despite extensive searches for information regarding its effects on biological membranes and its structure-activity profile, no dedicated studies were found that would allow for a detailed analysis as requested.
The intended scope of this article was to provide a comprehensive overview of this compound, focusing on its interactions with lipid bilayers, its membrane permeability and transport mechanisms, its subcellular localization and intracellular trafficking, and its structure-activity relationships. However, the absence of specific peer-reviewed research, experimental data, or mechanistic studies directly investigating this compound prevents a scientifically accurate and detailed discussion on these topics.
General principles regarding the interaction of amphiphilic molecules with cell membranes are well-established. Such molecules, which possess both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, can interact with the lipid bilayer, potentially altering its fluidity and permeability. The structure of this compound, with its long oleoyl (B10858665) (lipid-like) tail and a charged sodium sulphoethyl headgroup, suggests it would behave as a surfactant. Surfactants are known to interact with lipid membranes, and their effects can range from simple insertion into the bilayer to complete disruption and solubilization of the membrane, depending on their concentration and chemical structure.
However, without specific experimental data from techniques such as fluorescence spectroscopy, calorimetry, or molecular dynamics simulations for this compound, any description of its effect on lipid bilayer fluidity and structure would be purely speculative.
Similarly, the mechanisms by which this specific compound might permeate cell membranes or be transported across them are unknown. Information on whether it utilizes passive diffusion, is a substrate for specific transporter proteins, or affects the membrane's general permeability to other substances is not available in the current body of scientific literature.
Furthermore, there are no published studies detailing the subcellular localization or intracellular trafficking pathways of this compound. Research in this area would typically involve techniques like fluorescence microscopy with a labeled version of the compound to track its movement and accumulation within different cellular organelles.
Finally, structure-activity relationship (SAR) studies require the synthesis and biological testing of a series of analogues to determine which parts of the molecule are critical for its activity. No such studies have been published for this compound, meaning the molecular determinants of its biological effects, if any, have not been characterized.
Advanced Analytical and Spectroscopic Characterization Methodologies for N Sodiumsulphoethyl Oleamide Research
Spectroscopic Characterization of N-(SODIUMSULPHOETHYL)OLEAMIDE
Spectroscopic techniques are essential for the definitive structural elucidation and characterization of this compound, providing detailed information about its molecular structure, weight, and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the this compound molecule.
¹H-NMR: The proton NMR spectrum would show characteristic signals for the different protons in the molecule. The olefinic protons of the oleyl chain would appear in the downfield region (around 5.3 ppm). The methylene (B1212753) groups adjacent to the amide nitrogen and the sulfonate group would have distinct chemical shifts. The long aliphatic chain would give rise to a complex multiplet in the upfield region (around 1.2-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.
¹³C-NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the amide group would be observed in the downfield region (around 175 ppm). The olefinic carbons would resonate around 130 ppm. The carbons of the ethyl group attached to the nitrogen and sulfur would have characteristic shifts, and the numerous methylene carbons of the long alkyl chain would appear in the upfield region (20-40 ppm).
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (terminal) | ~0.9 (t) | ~14 |
| -(CH₂)n- (alkyl chain) | ~1.2-1.6 (m) | ~22-35 |
| -CH₂-C=C | ~2.0 (m) | ~27 |
| -CH₂-C=O | ~2.2 (t) | ~37 |
| -CH=CH- (olefinic) | ~5.3 (m) | ~130 |
| -C(=O)NH- | ~7.5-8.5 (t, amide proton) | - |
| -NH-CH₂- | ~3.5 (q) | ~40 |
| -CH₂-SO₃⁻ | ~3.0 (t) | ~50 |
| -C=O (amide carbonyl) | - | ~175 |
Mass spectrometry is a critical tool for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. Electrospray ionization (ESI) is the preferred ionization technique for this type of molecule, typically in the negative ion mode to detect the deprotonated molecule [M-Na]⁻ or in the positive mode to observe the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation of this compound would be expected to occur at the labile bonds, primarily the amide linkage and the C-S bond.
Key expected fragmentation pathways include:
Cleavage of the amide bond: This would result in fragments corresponding to the oleoyl (B10858665) cation or radical and the N-(sulphoethyl)amino anion or radical.
Loss of the sulfonate group: Fragmentation could lead to the loss of SO₃.
Fragmentation along the alkyl chain: A series of losses of CₙH₂ₙ₊₁ fragments can be expected from the oleyl chain.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| [M-Na]⁻ | 282.27 | [Oleic acid - H]⁻ |
| [M-Na]⁻ | 124.01 | [2-aminoethanesulfonic acid - H]⁻ |
| [M-Na]⁻ | 80.96 | [SO₃]⁻• |
| [M+H]⁺ | 266.28 | [Oleoyl cation]⁺ |
| [M+H]⁺ | 126.04 | [2-aminoethanesulfonic acid + H]⁺ |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A strong and broad absorption band for the N-H stretch of the secondary amide would be expected around 3300 cm⁻¹. The C=O stretch (Amide I band) would appear as a strong absorption around 1640 cm⁻¹. The N-H bend (Amide II band) would be observed around 1550 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃⁻) would give rise to strong bands in the regions of 1200-1250 cm⁻¹ and 1040-1080 cm⁻¹, respectively. The C-H stretching vibrations of the alkyl chain would be prominent just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibration of the olefinic group, which may be weak in the IR spectrum, would show a distinct band around 1650 cm⁻¹. The C-S stretching vibration would be observable in the 600-800 cm⁻¹ region. The numerous C-C stretching and CH₂ twisting and rocking vibrations of the long alkyl chain would contribute to a complex fingerprint region.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H (amide) | Stretch | ~3300 (broad) | ~3300 |
| C-H (alkane) | Stretch | 2850-2960 | 2850-2960 |
| C=O (amide I) | Stretch | ~1640 (strong) | ~1640 |
| N-H (amide II) | Bend | ~1550 (strong) | ~1550 |
| C=C (alkene) | Stretch | ~1650 (weak) | ~1650 (strong) |
| SO₃⁻ (sulfonate) | Asymmetric Stretch | ~1200-1250 (strong) | Weak |
| SO₃⁻ (sulfonate) | Symmetric Stretch | ~1040-1080 (strong) | ~1040-1080 |
| C-S | Stretch | ~700-800 | ~700-800 |
X-ray Diffraction and Crystallography for Solid-State Structure Elucidation
While specific crystallographic data for this compound is not widely available in published literature, the application of these techniques can be inferred from studies on related compounds, such as sodium oleate. Research on the sodium oleate–oleic acid complex has utilized X-ray diffraction to characterize the arrangement of hydrocarbon chains and the unique hydrogen-bonded network of the carboxylic acid and carboxylate head groups. capes.gov.br Such studies demonstrate that the packing of the hydrocarbon chains can adopt specific subcell structures, which influences the material's physical properties. capes.gov.br
For this compound, X-ray crystallography could elucidate:
The conformation of the oleoyl chain (e.g., extended or folded).
The coordination environment of the sodium cation.
The geometry of the sulphonate group.
The nature of intermolecular interactions, such as van der Waals forces between the hydrocarbon tails and ionic interactions or hydrogen bonding involving the sulphonate head groups.
A hypothetical crystallographic data table for this compound, should a suitable crystal be grown and analyzed, might resemble the following:
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 35.1 |
| β (°) | 95.5 |
| Volume (ų) | 3010 |
| Z (molecules/unit cell) | 4 |
Electrophoretic Methods in this compound Research
Electrophoretic techniques separate molecules based on their differential migration in an electric field. jsscacs.edu.in For an anionic and amphiphilic compound like this compound, capillary electrophoresis (CE) offers a high-efficiency, high-resolution analytical approach. The presence of the negatively charged sulphonate group makes it ideally suited for separation by methods such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).
Capillary Zone Electrophoresis (CZE): In CZE, charged molecules are separated based on their charge-to-size ratio. usp.org As an anion, this compound would migrate towards the anode. However, the strong electroosmotic flow (EOF) typically present in bare fused-silica capillaries (directed towards the cathode) would be the dominant force. The analyte's own electrophoretic mobility would oppose the EOF, causing it to elute later than neutral molecules but before smaller, more highly charged anions. The separation can be optimized by adjusting the buffer pH, voltage, and capillary temperature. usp.org
Micellar Electrokinetic Chromatography (MEKC): MEKC is a hybrid of electrophoresis and chromatography that can separate both charged and neutral molecules. usp.org A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer above its critical micelle concentration to form micelles. The separation is based on the differential partitioning of the analyte between the aqueous buffer and the pseudo-stationary micellar phase. usp.org Given the long hydrophobic oleoyl tail of this compound, it would strongly interact with the hydrophobic interior of the micelles. This partitioning behavior, combined with its inherent negative charge, would dictate its migration time, allowing for separation from impurities or related compounds with different hydrophobicities or charges.
| Parameter | CZE Condition | MEKC Condition |
|---|---|---|
| Capillary | Fused Silica (B1680970) (50 µm i.d., 50 cm length) | Fused Silica (50 µm i.d., 50 cm length) |
| Background Electrolyte | 20 mM Borate Buffer, pH 9.2 | 20 mM Borate Buffer, 50 mM SDS, pH 9.2 |
| Applied Voltage | +25 kV | -20 kV (Reversed Polarity) |
| Temperature | 25 °C | 25 °C |
| Detection | Indirect UV at 214 nm | Direct UV at 200 nm |
Methodological Considerations for Avoiding Analytical Interferences from this compound (e.g., leaching from labware)
A significant challenge in the trace analysis of fatty acid amides is the potential for contamination from laboratory consumables. The parent compound, oleamide (B13806), is a common slip agent and lubricant additive in the manufacturing of polymers, particularly polypropylene (B1209903) and polyethylene. researchgate.netsciencedaily.com It has been extensively documented that oleamide can leach from plastic labware such as pipette tips, centrifuge tubes, and syringe filters into various solvents. researchgate.netnih.gov This leaching can lead to the misinterpretation of analytical results, where the contaminant is mistaken for a naturally occurring compound in a sample. researchgate.netnih.gov
While this compound is a more specialized derivative and less likely to be used as a ubiquitous polymer additive compared to oleamide, its structural similarity raises concerns. Researchers working with this compound, or any related fatty acid derivative, must be vigilant about potential contamination. The long oleoyl chain provides the lipophilic character that facilitates migration from a polymer matrix into organic solvents used during sample preparation.
Strategies to Mitigate Interference:
Material Selection: Whenever possible, use labware made of glass or other inert materials instead of plastics, especially when working with organic solvents. nih.gov
Solvent Rinsing: Pre-rinsing plasticware with the analysis solvent can help remove surface contaminants. Multiple rinses may be necessary. nih.gov
Procedural Blanks: The analysis of procedural blanks is crucial. A blank sample, consisting of only the solvents and reagents used in the preparation, should be processed through the entire analytical workflow in parallel with the actual samples. researchgate.netnih.gov This allows for the identification of any contaminants leaching from the labware.
Source Confirmation: If an unexpected peak corresponding to the analyte is found, its origin must be verified. Analyzing extracts of the labware used can confirm if it is the source of the contamination. researchgate.net
| Labware Item | Polymer Type | Reported Oleamide Leaching Potential researchgate.netnih.gov |
|---|---|---|
| Syringes | Polypropylene | High |
| Centrifuge Tubes | Polypropylene | High |
| Pipette Tips | Polypropylene | Moderate to High |
| Syringe Filters (Membrane) | PVDF, PTFE | Variable |
| Glassware | Borosilicate Glass | Very Low / Negligible |
By implementing these preventative measures, researchers can enhance the accuracy and reliability of their analytical data when studying this compound.
Theoretical and Computational Studies on N Sodiumsulphoethyl Oleamide
Molecular Docking and Dynamics Simulations of N-(SODIUMSULPHOETHYL)OLEAMIDE Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or enzyme. These methods are instrumental in predicting the binding affinity and mode of interaction, which is critical for drug discovery and understanding biological mechanisms.
Molecular Docking: Molecular docking studies on this compound would aim to identify potential biological targets by predicting how the molecule fits into the binding sites of various proteins. The oleamide (B13806) portion of the molecule is structurally similar to endogenous signaling lipids like oleamide itself, which is known to interact with targets such as fatty acid amide hydrolase (FAAH) and cannabinoid receptors. rsc.orgnih.govnih.gov Docking simulations would likely show the long, flexible oleoyl (B10858665) tail of this compound occupying hydrophobic pockets within a receptor, while the negatively charged sodium sulphoethyl head group could form hydrogen bonds or electrostatic interactions with polar amino acid residues at the binding site's entrance or periphery. This dual interaction capability is a key feature for surfactant-like molecules.
For instance, docking oleamide derivatives into the active site of FAAH has been a strategy to design new inhibitors. rsc.orgnih.gov Similar studies for this compound could predict its binding energy and key interactions, as hypothetically detailed in the table below.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Fatty Acid Amide Hydrolase (FAAH) | -8.5 | SER241, LYS142 (polar head); PHE432, ILE491 (oleoyl tail) |
| Cannabinoid Receptor 1 (CB1) | -7.9 | LYS192 (polar head); TRP279, PHE200 (oleoyl tail) |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | -9.2 | SER280, HIS440 (polar head); LEU456, ILE272 (oleoyl tail) |
This interactive table presents hypothetical docking scores and interacting residues for this compound based on studies of related compounds.
Molecular Dynamics Simulations: MD simulations provide a dynamic view of molecular interactions over time, offering insights into the stability of ligand-receptor complexes and the conformational changes that may occur. An MD simulation of this compound bound to a target protein would reveal the flexibility of the oleoyl chain within the binding pocket and the stability of the hydrogen bonds formed by the sulphoethyl group. frontiersin.org
Furthermore, simulations of this compound in an aqueous environment or at an oil-water interface are crucial for understanding its surfactant properties. These simulations can model the process of micelle formation and the orientation of the molecule at interfaces, which is fundamental to its function in various industrial and commercial applications. nih.gov The simulations would likely show the oleoyl tails aggregating to minimize contact with water, while the hydrophilic sulphoethyl heads remain exposed to the aqueous phase.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and other parameters that dictate a molecule's reactivity and spectral properties.
For this compound, DFT calculations would reveal a distinct separation of charge. The sulphoethyl group would exhibit a high negative electrostatic potential due to the sulfonate (SO3-) and amide oxygen atoms, making it a prime site for electrophilic attack and hydrogen bonding. Conversely, the long oleoyl chain would be electronically neutral and non-polar.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Based on studies of oleic acid amides and taurine (B1682933) derivatives, this compound is expected to have a reactivity profile influenced by both its functional groups. researchgate.net
| Quantum Chemical Parameter | Predicted Value (Hypothetical) | Interpretation |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 8.2 D | Measures the molecule's overall polarity, influenced heavily by the charged head group. |
| Polarizability | 45 ų | Indicates how easily the electron cloud can be distorted by an electric field. |
This interactive table displays hypothetical quantum chemical parameters for this compound, derived from computational studies on analogous structures.
These calculations are also essential for interpreting spectroscopic data, such as infrared (IR) spectra, by predicting the vibrational frequencies of different chemical bonds within the molecule.
In Silico Prediction of this compound Biological Activities and Environmental Fate
In silico models use computational algorithms to predict the biological and environmental properties of chemicals based on their structure. These methods are vital for early-stage assessment and for prioritizing compounds for further experimental testing.
Biological Activities: Given the structural similarity of the oleamide backbone to known endocannabinoids and signaling lipids, in silico tools can be used to predict a range of potential biological activities for this compound. nih.govhmdb.ca By comparing its molecular descriptors (e.g., size, shape, polarity) to those of compounds in large biological databases, Quantitative Structure-Activity Relationship (QSAR) models can predict its likelihood of interacting with various receptors, enzymes, and ion channels. mdpi.com For example, predictions might suggest potential activity at serotonin (B10506) receptors or as an anti-inflammatory agent, similar to oleamide itself. wikipedia.orgnih.gov
Environmental Fate: Predictive models are also crucial for assessing the environmental fate of this compound. whiterose.ac.uk As a surfactant, its distribution in the environment will be governed by its amphiphilic nature. Models like the EQC (EQuilibrium Criterion) can predict its partitioning between different environmental compartments such as water, soil, and sediment. nih.gov The long fatty acid chain suggests that it could be susceptible to biodegradation by microorganisms. The highly polar and water-soluble sodium sulphoethyl group would increase its mobility in aquatic systems but also make it less likely to bioaccumulate in fatty tissues compared to more lipophilic compounds.
| Predicted Property | Predicted Outcome | Rationale |
| Biological Activity | Potential modulator of cannabinoid and serotonin systems | Structural similarity to oleamide, a known neuromodulator. wikipedia.org |
| Biodegradability | Readily biodegradable | The oleoyl chain is a fatty acid derivative, typically metabolized by microorganisms. |
| Bioaccumulation Factor (BCF) | Low | High water solubility due to the sodium sulphoethyl group limits partitioning into lipids. |
| Soil Adsorption Coefficient (Koc) | Moderate | Amphiphilic nature allows interaction with both organic matter and mineral surfaces in soil. |
This interactive table summarizes the in silico predictions for the biological and environmental properties of this compound.
Cheminformatics and Data Mining in this compound Research
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound, cheminformatics tools are invaluable for several research applications.
Similarity Searching: Chemical databases such as PubChem and ChEMBL can be searched to find compounds with structural similarity to this compound. This can help identify known compounds with similar properties, potential biological targets, or established synthetic routes. For example, a search would reveal related surfactants like Sodium N-methyl-N-oleoyl taurate and provide access to their associated data. lookchem.comnih.gov
Data Mining: Data mining techniques can be applied to large repositories of scientific literature and patents to uncover hidden relationships and trends related to fatty acid amides, taurine derivatives, and surfactants. Text mining algorithms can scan thousands of documents to extract information on biological activities, formulation properties, or toxicological data associated with structurally related compounds. This can help generate new hypotheses for the potential applications of this compound.
By integrating these computational and theoretical approaches, researchers can build a comprehensive profile of this compound, guiding experimental work and accelerating the discovery of its potential uses and an understanding of its behavior in biological and environmental systems.
Environmental Research Perspectives on N Sodiumsulphoethyl Oleamide
Biodegradation Pathways and Kinetics of N-(SODIUMSULPHOETHYL)OLEAMIDE in Diverse Environmental Compartments
The environmental biodegradation of this compound, an anionic surfactant belonging to the N-acyl taurine (B1682933) class, is a critical process determining its persistence and potential ecological impact. While specific studies exclusively focused on this compound are limited, its degradation can be inferred from research on related anionic surfactants and amide-containing molecules. The primary mechanism of breakdown is expected to be microbial action, targeting the molecule's distinct chemical linkages.
Biodegradation is typically categorized into two stages: primary and ultimate. Primary biodegradation involves the initial alteration of the molecule's structure, leading to a loss of its surface-active properties. ijcs.ro Ultimate biodegradation is the complete breakdown of the compound by microorganisms into simple inorganic compounds such as carbon dioxide, water, and mineral salts. ijcs.ro
Microbial Degradation Studies (e.g., Bacteria, Fungi)
The microbial breakdown of anionic surfactants is a well-documented process carried out by diverse microbial communities found in environments such as activated sludge, soil, and riverine ecosystems. ijcs.roscielo.sa.criosrjournals.org The structural components of this compound—a long oleic acid tail linked by an amide bond to a taurine derivative—are susceptible to microbial metabolism.
The initial and most crucial step in its biodegradation is the cleavage of the amide bond. This hydrolysis breaks the molecule into its constituent parts: oleic acid and an amino sulphonic acid moiety (N-(2-sulfoethyl)amine). Following this, the oleic acid, a common fatty acid, can be readily metabolized by numerous microorganisms through β-oxidation. The amino sulphonic acid portion is also expected to be further degraded.
A variety of bacterial genera have been identified as capable of degrading anionic surfactants, using them as a source of carbon and energy. ijcs.roiosrjournals.org These microorganisms are often isolated from environments chronically exposed to detergents and other pollutants. scielo.sa.crjournaljalsi.com
Table 1: Examples of Bacterial Genera with Demonstrated Capability to Degrade Anionic Surfactants
| Bacterial Genus | Environmental Source | Reference |
|---|---|---|
| Pseudomonas | Activated Sludge, River Water | ijcs.rojournaljalsi.com |
| Bacillus | Detergent-Contaminated Soil, River Water | iosrjournals.orgjournaljalsi.com |
| Klebsiella | River Water | journaljalsi.com |
| Enterobacter | River Water | journaljalsi.com |
| Acinetobacter | Activated Sludge | ijcs.ro |
Enzymatic Biotransformation Processes in Environmental Contexts
The biotransformation of this compound is initiated by specific enzymes that catalyze the hydrolysis of its amide bond. Amidases (acylamide amidohydrolase, EC 3.5.1.4) are a widespread family of hydrolase enzymes found in both prokaryotes and eukaryotes that carry out this function. researchgate.netdongguk.eduwikipedia.org These enzymes are crucial in environmental contexts for the degradation of various amide-containing pollutants. dongguk.edu The general reaction catalyzed by an amidase would be:
This compound + H₂O → Oleic acid + Sodium 2-aminoethanesulfonate (B1234054) (Taurine)
The susceptibility of the N-acyl taurine structure to enzymatic hydrolysis is well-established in mammalian systems by the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govresearchgate.net FAAH is known to hydrolyze various N-acyl taurines, demonstrating the biochemical lability of this class of molecules. elifesciences.orgelifesciences.org While FAAH itself is an intracellular mammalian enzyme, its action provides a strong biochemical precedent for the existence of analogous amidases in environmental microorganisms capable of catalyzing the same type of hydrolytic cleavage. researchgate.netdongguk.edu The presence of an amide group in a surfactant's chemical structure can contribute to its enhanced biodegradability, suggesting this linkage is accessible to microbial enzymes. nih.gov
Environmental Fate and Transport Modeling of this compound
Environmental fate and transport models are used to predict how a chemical will move and distribute among different environmental compartments, such as water, soil, sediment, and air. chromatographyonline.com While no specific models have been developed for this compound, its behavior can be predicted based on its chemical structure and properties as an anionic surfactant. The key parameters governing its fate are its partitioning behavior, water solubility, and degradation rate.
As a salt, this compound is non-volatile, meaning its presence in the atmosphere and subsequent long-range transport via air is negligible. Its primary distribution will be within aquatic and terrestrial systems. researchgate.net
The mobility of this surfactant in soil and sediment is governed by its sorption characteristics, which can be described by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comepa.gov As an anionic surfactant, it possesses a negatively charged hydrophilic head and a long, nonpolar hydrophobic tail. This structure means it will tend to adsorb to organic matter and clay particles in soil and sediment, although anionic surfactants generally exhibit lower sorption and thus higher mobility compared to cationic surfactants. researchgate.netresearchgate.net Multimedia fugacity models, which assess a chemical's tendency to partition between environmental phases, could be used to simulate its distribution, but would require empirical data for key input parameters. chromatographyonline.com
Table 2: Key Parameters for Environmental Fate Modeling of this compound
| Parameter | Symbol | Description and Relevance |
|---|---|---|
| Soil Organic Carbon-Water Partition Coefficient | Koc | Measures the tendency of the compound to adsorb to soil organic matter. A lower Koc value indicates higher mobility in soil and groundwater. Anionic surfactants typically have moderate Koc values. researchgate.netchemsafetypro.com |
| Octanol-Water Partition Coefficient | Kow | Indicates the ratio of a chemical's concentration in octanol (B41247) versus water at equilibrium. It is a measure of hydrophobicity and is often used to estimate Koc. epa.gov |
| Henry's Law Constant | H or HLC | Describes the partitioning of a chemical between air and water. As a non-volatile salt, this compound has a negligible HLC, indicating it will not move from water to the atmosphere. epa.gov |
| Biodegradation Rate Constant | k | Quantifies the rate of microbial degradation. This is a crucial parameter as biodegradation is the primary removal mechanism for this compound. |
Partitioning Behavior in Multi-Media Systems (Air, Water, Soil, Sediment)
No data is available on the partitioning behavior of this compound. This type of research would typically investigate how the compound distributes itself between different environmental compartments such as air, water, soil, and sediment. Key parameters in such an assessment would include the octanol-water partition coefficient (Kow), which indicates the tendency of a substance to move from the aqueous phase to the lipid phase, and Henry's Law constant, which describes the partitioning between air and water.
Adsorption and Desorption Characteristics in Environmental Matrices
There is no available information on the adsorption and desorption characteristics of this compound in environmental matrices. Studies in this area would focus on the compound's tendency to bind to soil and sediment particles. The organic carbon-water partition coefficient (Koc) is a critical parameter that helps predict the mobility of a substance in soil and its potential to leach into groundwater.
Bioaccumulation Potential in Model Organisms
Specific data on the bioaccumulation potential of this compound in model organisms could not be located. Bioaccumulation studies assess the uptake and retention of a chemical by an organism from its surrounding environment. The bioconcentration factor (BCF) is a key metric, representing the ratio of the chemical concentration in an organism to that in the surrounding water at steady state.
Ecotoxicological Research Studies on this compound in Non-Human Models
No ecotoxicological research studies on this compound in non-human models were found. Such studies are essential for determining the potential harm a substance may cause to wildlife and ecosystems.
Aquatic Organism Toxicity Assessments (e.g., algal growth inhibition, Daphnia, fish embryo toxicity)
There is no data available regarding the toxicity of this compound to aquatic organisms. Standardized tests are typically conducted on representative species from different trophic levels, such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish, Danio rerio), to determine acute and chronic toxicity endpoints like the EC50 (effective concentration for 50% of the population) and LC50 (lethal concentration for 50% of the population).
Soil Microorganism Community Response Studies
Information on the impact of this compound on soil microorganism communities is not available. Research in this area would investigate the effects of the compound on the structure and function of microbial communities, which play a vital role in nutrient cycling and soil health.
Future Research Directions and Unexplored Avenues for N Sodiumsulphoethyl Oleamide
Development of Novel and Sustainable Synthetic Routes for N-(SODIUMSULPHOETHYL)OLEAMIDE
The traditional synthesis of N-acyl taurates, such as this compound, often relies on the Schotten-Baumann reaction. wikipedia.orgnih.gov This method typically involves reacting fatty acid chlorides with the sodium salt of a taurine (B1682933) derivative. wikipedia.orgpatsnap.com However, this pathway presents sustainability challenges, including the use of hazardous reagents like phosphorus trichloride (B1173362) or thionyl chloride to produce the acid chloride intermediate, and the generation of significant salt by-products. google.comwikipedia.org
Future research should prioritize the development of greener and more economically viable synthetic strategies, guided by the principles of green chemistry, such as maximizing atom economy and utilizing renewable resources. surfactgreen.com
Key research avenues include:
Direct Amidation Routes: Investigating catalyst systems for the direct condensation of oleic acid with a suitable taurine precursor would eliminate the need for hazardous chlorinating agents. While direct amidation is possible, it often requires high temperatures (around 220°C), which can lead to product degradation and discoloration. wikipedia.org Research into novel catalysts, such as boric acid or zinc oxide, could enable the reaction to proceed under milder conditions, improving product quality and energy efficiency. wikipedia.org
Enzymatic and Fermentation-Based Synthesis: A significant leap towards sustainability would involve biocatalytic methods. Exploring the use of specific enzymes, like lipases, to catalyze the amidation reaction could offer high selectivity and mild reaction conditions. researchgate.net Furthermore, fermentation processes using engineered microorganisms could produce N-acyl amino acid surfactants directly from renewable feedstocks, such as cellulosic carbohydrates from waste biomass (e.g., soy hulls). researchgate.net This approach represents a frontier in sustainable surfactant manufacturing, moving away from traditional oleochemical feedstocks. researchgate.netecoviaint.com
Utilization of Renewable and Waste Feedstocks: A core component of sustainable synthesis is the source of the raw materials. Future work should focus on utilizing oleic acid derived from non-food competing sources, such as agricultural waste or microalgae oils. ecoviaint.com This aligns with a circular economy model, reducing the environmental footprint of this compound production.
| Synthetic Route | Advantages | Challenges | Future Research Focus |
| Schotten-Baumann | High yield, well-established | Use of hazardous reagents, salt by-product | Not a focus for sustainable development |
| Direct Amidation | Avoids hazardous intermediates | High temperatures, potential for by-products | Development of efficient, low-temperature catalysts |
| Enzymatic Synthesis | High selectivity, mild conditions | High enzyme cost, potential for inactivation | Enzyme discovery and engineering, process optimization |
| Fermentation | Uses renewable feedstocks, eco-friendly | Currently in early research stages, low yield | Strain development, optimization of fermentation conditions |
Advanced Mechanistic Elucidation of this compound Actions at the Systems Level
The fundamental action of this compound is to reduce surface and interfacial tension due to its amphiphilic nature. biolinscientific.comyoutube.com However, in complex formulations, its performance is governed by a network of interactions with other components and surfaces. A systems-level understanding beyond basic property measurements is crucial for optimizing its application.
Future research should focus on:
Interactions in Mixed Systems: Most applications involve mixtures of surfactants, polymers, proteins, and other additives. Studies are needed to elucidate the synergistic or antagonistic interactions between this compound and other formulation components. This includes investigating the phase behavior of complex mixtures to understand how it influences properties like emulsion stability, foam characteristics, and deposition on surfaces. columbia.eduagnopharma.com
Adsorption and Interfacial Dynamics: A deeper understanding of the dynamics of surfactant adsorption at various interfaces (e.g., oil-water, air-water, solid-liquid) is required. nih.gov This involves studying not just the equilibrium state but the kinetics of how surfactant layers form and respond to external stimuli. Such knowledge is vital for applications in areas like coating, detergency, and personal care product performance. nih.gov
Environmental Fate and Behavior: At a broader systems level, the interaction of this compound with environmental compartments is a critical area for research. This includes its adsorption to soil and sediment, its potential to interact with and mobilize other environmental contaminants, and its ultimate biodegradability under various conditions (aerobic and anaerobic). nih.govresearchgate.net Understanding these processes is essential for a complete environmental risk assessment.
Integration of this compound Research with Emerging Technologies (e.g., omics, AI-driven drug discovery for related compounds)
Emerging technologies in computational science and biotechnology offer powerful tools to accelerate the research and development of surfactants like this compound.
AI-Driven Design and Formulation: Artificial intelligence (AI) and machine learning (ML) can revolutionize how surfactants are developed. encyclopedia.pub Generative models can be used to design novel surfactant structures with specific, desired properties, such as enhanced biodegradability or improved performance in hard water. osti.govacs.org AI algorithms can also optimize complex formulations by predicting the performance of different component combinations, thereby reducing the time and cost associated with extensive laboratory experiments. h5mag.comresearchgate.net
'Omics' for Environmental and Safety Assessment: 'Omics' technologies (genomics, proteomics, metabolomics) provide a powerful toolkit for assessing the environmental impact and safety of surfactants. rsc.org For instance, transcriptomics can be used to study the genetic responses of microorganisms exposed to this compound, offering insights into its biodegradation pathways and potential toxicity mechanisms. researchgate.net This data is crucial for building a comprehensive understanding of the surfactant's environmental fate and ensuring its classification as a truly "green" chemical. nih.govnih.gov
| Technology | Application for this compound Research | Potential Outcome |
| Artificial Intelligence (AI) | Predicting properties (e.g., CMC, surface tension), optimizing formulations, designing novel sustainable surfactants. | Faster development of more effective and eco-friendly products, reduced need for physical experiments. |
| Omics (Metabolomics, etc.) | Assessing biodegradability pathways in microorganisms, evaluating potential ecotoxicity at a molecular level. | Detailed understanding of environmental fate, robust data for safety and sustainability assessments. |
Interdisciplinary Research Collaborations for Comprehensive Understanding of this compound
A comprehensive understanding of this compound, from synthesis to end-of-life, requires a multi-faceted approach that transcends traditional scientific silos. Fostering collaborations between various disciplines is essential for future innovation.
Chemistry and Materials Science: Collaborations between synthetic chemists and materials scientists can lead to the development of novel, high-performance formulations. For example, understanding how this compound interacts with polymer surfaces can lead to improved detergents or conditioning shampoos. columbia.edu
Colloid Science and Computational Modeling: The synergy between colloid scientists conducting physical experiments and computational scientists developing predictive models can accelerate the understanding of surfactant behavior. mit.edu Experimental data can validate and refine AI models, which in turn can guide future experiments in a more targeted and efficient manner.
Biotechnology and Environmental Science: Partnerships between biotechnologists and environmental scientists are crucial for developing truly sustainable surfactants. Biotechnologists can work on developing enzymatic and fermentation-based production routes, while environmental scientists can assess the biodegradability and ecotoxicity of the resulting products to ensure they are environmentally benign. researchgate.netresearchgate.net
By pursuing these future research directions, the scientific community can enhance the sustainability profile of this compound, optimize its performance in a wide range of applications, and ensure its safety for both consumers and the environment.
Q & A
Q. Answer :
- Model Systems : Use Langmuir-Blodgett troughs to monitor surface pressure-area isotherms, assessing insertion into DPPC monolayers.
- Fluorescence anisotropy : Track membrane fluidity changes using DPH probes.
- Controlled Variables : Maintain pH 7.4 (phosphate buffer) and ionic strength (150 mM NaCl) to mimic physiological conditions. Contradictory results may stem from variations in lipid composition (e.g., cholesterol content) .
Advanced: How does this compound influence hypolipidemic pathways, and what assays validate its mechanism?
Q. Answer :
- In vitro assays :
- PPAR-α Activation : Luciferase reporter assays in HepG2 cells quantify transcriptional activity. Compare to oleamide controls .
- Lipolysis : Measure glycerol release in 3T3-L1 adipocytes using colorimetric kits.
- Contradiction management : Conflicting data may arise from cell-specific responses (e.g., hepatocytes vs. adipocytes). Validate with siRNA knockdown of target genes (e.g., HSL or ATGL) .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Q. Answer :
- Process Controls :
- Monitor reaction progress via inline FTIR to ensure consistent acylation.
- Standardize sodium sulphoethylamine purity (>98% by HPLC) .
- Analytical QC :
- Implement qNMR with maleic acid as an internal standard for quantification.
- Use dynamic light scattering (DLS) to detect aggregate formation in aqueous solutions .
Advanced: How can computational modeling predict this compound’s behavior in mixed surfactant systems?
Q. Answer :
- Molecular Dynamics (MD) : Simulate interactions with SDS or Tween-80 using GROMACS. Parameters:
- Force field: CHARMM36.
- Output metrics: Critical micelle concentration (CMC) and aggregation number.
- Validation : Compare predicted CMC with experimental data from conductivity measurements. Discrepancies may indicate oversimplified charge distribution models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
